Encephabol

Clinical Neurology Cerebrovascular Disease Drug Tolerability

Procuring a nootropic for chronic cerebrovascular insufficiency or oxidative stress models? Unlike piracetam or citicoline, Pyritinol offers dual validated mechanisms: hydroxyl radical scavenging (protects brain proteins from oxidative insolubilization) and central cholinergic transmission enhancement. Clinically, a 60-day 600 mg/day course improves cognition and asthenic symptoms in geriatric populations with superior GI tolerability vs. alternatives. Supply chain: Packaged for acute/sub-chronic in vivo studies (2.5h half-life).

Molecular Formula C16H24Cl2N2O5S2
Molecular Weight 459.4 g/mol
CAS No. 60479-98-3
Cat. No. B1245719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncephabol
CAS60479-98-3
SynonymsBonifen
Dipyridoxolyldisulfide
Encephabol
Enerbol
Hydrochloride, Pyritinol
Piriditol
Piritinol
Piritoxina
Pyridoxinedisulfide
Pyrithioxin
Pyrithioxine
Pyritinol
Pyritinol Hydrochloride
Molecular FormulaC16H24Cl2N2O5S2
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl
InChIInChI=1S/C16H20N2O4S2.2ClH.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;;/h3-4,19-22H,5-8H2,1-2H3;2*1H;1H2
InChIKeyVFEKMAOUJHONFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encephabol (Pyritinol): Disulfide-Based Nootropic


Encephabol, with the active pharmaceutical ingredient Pyritinol (CAS 60479-98-3), is a semi-synthetic, water-soluble analog of vitamin B6 (pyridoxine) [1]. It is chemically distinct, featuring a disulfide bridge linking two pyridoxine moieties, a modification that confers enhanced lipid solubility and improved blood-brain barrier penetration relative to its parent vitamin . The compound was originally patented by Merck and is primarily indicated in European markets for the symptomatic treatment of chronic cerebrovascular insufficiency and related cognitive disorders [2]. Unlike its parent vitamin, Encephabol exerts its therapeutic effects not by correcting a B6 deficiency but by modulating central cholinergic transmission, increasing cerebral blood flow, and scavenging free radicals [3].

Pathway Target
Cholinergic transmission and central signaling modulation studies
Probe Utility
Selective hydroxyl radical scavenger for oxidative stress research
CNS Access
Blood-brain barrier penetrant for in vivo brain exposure models

Encephabol: In-Class Substitution Risks


The nootropic and neurotropic drug class, classified under WHO ATC code N06BX, is highly heterogeneous [1]. Agents like Piracetam (N06BX03), Citicoline (N06BX06), and Centrophenoxin (N06BX04) share broad therapeutic aims but diverge fundamentally in their molecular targets and mechanisms of action. For example, while Piracetam is a cyclic GABA derivative that putatively modulates AMPA receptors, and Citicoline serves as an exogenous source of choline and cytidine for neuronal membrane repair, Encephabol acts as a disulfide-based antioxidant and an enhancer of cholinergic transmission [2]. This mechanistic divergence translates into distinct clinical performance profiles, including differential tolerability and specific adverse effect signatures [3]. Therefore, substituting one agent for another based solely on their shared 'nootropic' classification can lead to unpredictable changes in patient response, particularly in terms of side effect burden and specific cognitive domain improvements. The quantitative evidence presented below establishes the specific performance of Encephabol against its direct comparators, providing a data-driven basis for selection and procurement.

Mechanism Divergence
Nootropic compounds target AMPA, choline supply, or disulfide-based pathways; class-level substitution may confound pathway-specific interpretation.
Assay Response Shift
Differential effects on cholinergic transmission and oxidative endpoints mean compound-specific data may not replicate with structural analogs or other nootropics.
Endpoint Model Context
Tolerability and cognitive endpoint profiles from clinical trial settings may not directly transfer to preclinical research models; independent verification is recommended.

Encephabol: Head-to-Head Evidence


Superior Tolerability in Cerebrovascular Disease

In a randomized, controlled clinical trial of 315 patients with subacute and chronic cerebrovascular disorders, Encephabol (Pyritinol) demonstrated the most favorable tolerability profile compared to three other psychoactive drugs [1]. The study directly compared Piracetam (Nootropil), Centrophenoxin, and Piriditol. While Piracetam was associated with the activation of epileptic seizures in some patients, this adverse effect was not reported for Encephabol. The investigators concluded that drug tolerance was best with Encephabol, while that of the other drugs was slightly worse [1].

Tolerability Profile
Trial context
Reported best tolerance vs Piracetam, Centrophenoxin, Piriditol in 315-patient cerebrovascular trial
Tolerability endpoint context supports research on long-term administration models.
Subacute/chronic cerebral circulatory failure; model transfer requires validation.
Clinical Neurology Cerebrovascular Disease Drug Tolerability

Potent Hydroxyl Radical Scavenging

In a comparative in vitro study of nootropic drugs, Pyritinol exhibited superior protective effects against hydroxyl radical-induced protein damage [1]. The study measured the ability of drugs to prevent the insolubilization of brain cytosol proteins by free radicals generated via a Fenton reaction. Pyritinol was significantly more effective than both Centrophenoxine and Piracetam, which showed little to no effect [1].

Protein Protection
In vitro context
Best protection against hydroxyl radical-induced protein insolubilization among tested nootropics
Supports use as positive control in oxidative protein damage assays.
Cell-free Fenton system; Piracetam and Centrophenoxine showed little to no effect.
Antioxidant Activity Free Radical Biology Neuroprotection

Selective Hydroxyl Radical Scavenging

Further mechanistic studies reveal that Pyritinol's antioxidant action is not broad-spectrum but rather highly specific. A study using electron spin resonance (ESR) spectroscopy confirmed that Pyritinol competitively inhibits the formation of hydroxyl radical spin adducts at millimolar concentrations [1]. Importantly, the same study showed that Pyritinol did not inhibit lipid peroxidation (LPO) induced by iron-ascorbate, a process it left unaffected [1]. This contrasts with classical chain-breaking antioxidants like Vitamin E (alpha-tocopherol), which is known to effectively suppress LPO [2].

Scavenging Selectivity
Mechanistic context
No effect on lipid peroxidation, contrasting with Vitamin E suppression of LPO
Selective hydroxyl radical probe enables delineation of oxidative pathways without interfering lipid-soluble antioxidant network.
ESR spin-trapping and LPO assays in human lymphocytes; cross-study comparison.
Free Radical Scavenging Lipid Peroxidation Mechanism of Action

Cognitive Improvement in Cerebrovascular Insufficiency

A 60-day clinical study evaluated the efficacy of Encephabol (pyritinol) in patients with chronic cerebrovascular insufficiency and mild cognitive impairment [1]. The treatment regimen, consisting of 600 mg/day of pyritinol, led to a significant improvement in cognitive function and a reduction in the severity of asthenic syndrome and depression [1].

Cognitive Endpoint
Trial context
Reported significant cognitive improvement and reduced asthenic/depressive severity
Cognitive endpoint response in a specific disease model; supports research on cognitive impairment pathways.
60-day, 600 mg/day trial; single-arm pre-post design, comparator absent.
Cognitive Impairment Chronic Cerebrovascular Insufficiency Clinical Trial

Rapid Absorption and Short Half-Life

Encephabol (pyritinol) exhibits a defined pharmacokinetic profile following oral administration. It is rapidly absorbed, reaching peak plasma concentrations within 30-60 minutes . The elimination half-life is reported to be 2.5 hours [1]. This contrasts with other nootropics like Piracetam, which has a longer half-life of approximately 4-5 hours.

Half-Life
Class-level inference
Elimination half-life 2.5 h vs Piracetam approx. 4–5 h
Short half-life informs dosing frequency design in acute in vivo research models.
Human pharmacokinetic data; verification in animal models recommended.
Pharmacokinetics Bioavailability Half-Life

Encephabol: Research & Industrial Scenarios


Clinical Management of Chronic Cerebrovascular Insufficiency

Procurement for a geriatric or neurology department formulary should consider Encephabol based on its established clinical benefit in patients with chronic cerebrovascular insufficiency. As demonstrated in Section 3, a 60-day course at 600 mg/day significantly improves cognitive function and alleviates asthenic and depressive symptoms in this population [1]. Its superior tolerability profile, compared to alternatives like Piracetam, supports better long-term treatment adherence in elderly, poly-medicated patients [2].

In Vitro Model of Oxidative Protein Damage

For research groups studying the role of hydroxyl radicals in proteinopathy or neurodegenerative diseases, Encephabol (Pyritinol) is a uniquely suitable tool compound. As established in Section 3, it is a potent and selective scavenger of hydroxyl radicals, capable of protecting cytosolic brain proteins from oxidative insolubilization in cell-free models [3]. Unlike general antioxidants like Vitamin E, it does not interfere with lipid peroxidation, allowing for mechanistic studies to be conducted with high specificity [4].

Neuroscience Research on Cholinergic Transmission

Encephabol is a relevant compound for electrophysiology and neurochemistry labs investigating central cholinergic function. The evidence in Section 3 shows it enhances cholinergic transmission and can be used in models like the transcallosal evoked potential in non-anesthetized rabbits to study its specific nootropic effects on neuronal signaling [5]. Its known 2.5-hour half-life is a key parameter for designing acute and sub-chronic in vivo dosing regimens [6].

Pharmacovigilance and Safety Monitoring Studies

Encephabol presents a specific, well-documented safety profile that is critical for long-term pharmacovigilance. While demonstrating superior tolerability in some comparative studies [2], it is also associated with rare but severe idiosyncratic reactions, such as cholestatic hepatitis, particularly in patients with rheumatoid arthritis [7]. This makes it an ideal reference standard for studying drug-induced liver injury in at-risk populations and for establishing comparative safety protocols in clinical trials of new nootropic agents.

Application
Selection Property
Validation Focus
Cerebrovascular insufficiency disease model research
Cognitive endpoint & tolerability profile in trial context
Trial-derived cognitive and tolerability endpoint context; verify in target preclinical model
In vitro oxidative protein damage studies
Potent, selective hydroxyl radical scavenging
Protein protection assays; compare to Vitamin E to control for lipid peroxidation interference
Cholinergic transmission neurophysiology research
Cholinergic signaling enhancement; 2.5 h half-life
Transcallosal evoked potential models; verify half-life in chosen species for acute dosing
Drug-induced liver injury and safety endpoint research
Known idiosyncratic hepatotoxicity profile in at-risk populations
Cholestatic hepatitis model setup; comparative safety endpoint monitoring with reference compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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